2-Benzothiazolamine, 6-(trimethylsilyl)-
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Overview
Description
2-Benzothiazolamine, 6-(trimethylsilyl)-: is a chemical compound with the molecular formula C10H14N2SSi and a molar mass of 222.38 g/mol . This compound is a derivative of benzothiazole, which is known for its diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzothiazolamine, 6-(trimethylsilyl)- typically involves the introduction of a trimethylsilyl group to the benzothiazolamine structure. This can be achieved through various synthetic routes, including:
Silylation Reactions: Using reagents like trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (TEA) to introduce the trimethylsilyl group.
Catalytic Methods: Employing catalysts like palladium or platinum to facilitate the silylation process under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale silylation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Benzothiazolamine, 6-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated reagents, nucleophiles like amines or alcohols
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced benzothiazole derivatives
Substitution: Functionalized benzothiazole derivatives
Scientific Research Applications
Chemistry: 2-Benzothiazolamine, 6-(trimethylsilyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the development of new materials and catalysts.
Biology: In biological research, this compound is used to study enzyme interactions and as a probe for investigating biochemical pathways. Its derivatives have shown potential in inhibiting certain enzymes, making it valuable in drug discovery.
Medicine: The compound and its derivatives are explored for their pharmacological properties. They have been investigated for their potential use in treating diseases such as cancer and neurodegenerative disorders due to their ability to interact with specific molecular targets.
Industry: In the industrial sector, 2-Benzothiazolamine, 6-(trimethylsilyl)- is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 2-Benzothiazolamine, 6-(trimethylsilyl)- involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, modulating their activity. The benzothiazole moiety is known to bind to certain receptors and enzymes, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
- 2-Aminobenzothiazole
- 2-Amino-6-methylbenzothiazole
- 2-Amino-6-nitrobenzothiazole
Comparison: 2-Benzothiazolamine, 6-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. Compared to its analogs, this compound exhibits enhanced reactivity in silylation reactions and improved solubility in organic solvents. These properties make it a valuable intermediate in synthetic chemistry and a versatile tool in scientific research.
Properties
IUPAC Name |
6-trimethylsilyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2SSi/c1-14(2,3)7-4-5-8-9(6-7)13-10(11)12-8/h4-6H,1-3H3,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAZXBORFKDQER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=C(C=C1)N=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2SSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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